![molecular formula C26H26N2OS B2676485 2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 329079-90-5](/img/structure/B2676485.png)
2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly as anti-inflammatory, antimicrobial, and anticancer agents. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H26N2OS. The structural features include a quinazolinone core substituted with a pentamethylphenyl group and a sulfanyl group. This unique structure contributes to its biological properties.
Antitumor Activity
Research has indicated that quinazolinone derivatives exhibit significant antitumor activity. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and induction of pro-apoptotic factors. The compound under discussion has demonstrated similar potential in preliminary studies.
Table 1: Antitumor Activity of Quinazolinone Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | HepG2 | 12 | Cell cycle arrest |
This compound | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been investigated. In vitro assays have shown that it can reduce prostaglandin E2 (PGE2) production, suggesting a potential role as a COX inhibitor.
Table 2: COX Inhibition Activity
Compound Name | COX Inhibition (%) at 20 µM |
---|---|
Celecoxib | 80.1 |
Compound C | 47.1 |
This compound | TBD |
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has been evaluated against various bacterial strains. The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest that it could serve as a lead for developing new antimicrobial agents.
Table 3: Antimicrobial Activity
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Pseudomonas aeruginosa | TBD |
Case Studies
Several studies have focused on the synthesis and evaluation of quinazolinone derivatives. For example:
- Study on Antitumor Effects : A study demonstrated that a series of quinazolinones showed significant cytotoxicity against MCF-7 cells through apoptosis induction mechanisms.
- Evaluation of Anti-inflammatory Properties : In another study focusing on COX inhibition, compounds similar to the one discussed were synthesized and evaluated for their ability to inhibit COX enzymes effectively.
Propiedades
IUPAC Name |
2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-16-17(2)19(4)23(20(5)18(16)3)15-30-26-27-24-14-10-9-13-22(24)25(29)28(26)21-11-7-6-8-12-21/h6-14H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENTVXYAHZHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.